molecular formula C16H12N4O5S2 B3058460 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 89565-47-9

3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3058460
CAS No.: 89565-47-9
M. Wt: 404.4 g/mol
InChI Key: ZAPNXIJOKUQUSZ-UHFFFAOYSA-N
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Description

3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl moiety and a sulfamoyl-linked phenyl ring substituted with a 1,3-thiazole group. The thiazole ring and sulfonamide group enhance its ability to participate in hydrogen bonding and π-π interactions, making it structurally distinct from simpler benzamide analogs. Its molecular formula is C₁₆H₁₂N₄O₅S₂, with a molecular weight of 404.43 g/mol (calculated from and ).

Properties

IUPAC Name

3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c21-15(11-2-1-3-13(10-11)20(22)23)18-12-4-6-14(7-5-12)27(24,25)19-16-17-8-9-26-16/h1-10H,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNXIJOKUQUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366817
Record name 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-47-9
Record name 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with α-haloketones under acidic conditions.

    Sulfamoylation: The thiazole derivative is then subjected to sulfamoylation using chlorosulfonic acid, resulting in the formation of the thiazol-2-ylsulfamoyl group.

    Nitration: The benzamide moiety is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzamide ring.

    Coupling Reaction: Finally, the thiazol-2-ylsulfamoyl derivative is coupled with the nitrated benzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-amino-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its antibacterial and antifungal properties, particularly against resistant strains of bacteria.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.

    Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits key metabolic pathways, resulting in the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Br, Cl): Enhance electrophilicity and binding to charged residues (e.g., in hERG1 channels) .
  • Thiazole Sulfamoyl vs. Phenoxy: The thiazole group improves solubility via hydrogen bonding compared to phenoxy analogs, which are more lipophilic .
  • Halogen Positioning : Chloro at benzamide 2-position (STK417094) reduces steric hindrance compared to 3-nitro derivatives, favoring kinase interactions .

Biological Activity

3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. Its molecular formula is C16H12N4O5S2, and it has garnered attention for its antibacterial and antifungal properties, as well as its potential application in cancer treatment.

  • Molecular Weight : 404.42 g/mol
  • CAS Number : 89565-47-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within bacterial cells. It disrupts essential metabolic pathways and inhibits the synthesis of bacterial cell walls, leading to cell death. The presence of the thiazole and sulfamoyl groups enhances its antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity. In vitro assays have shown effective inhibition against resistant bacterial strains, making it a promising candidate for further development as an antibiotic agent.

Bacterial Strain MIC (μg/mL) Control (Ciprofloxacin) MIC (μg/mL)
Staphylococcus aureus6.252.0
Escherichia coli12.52.0

The compound's effectiveness against these strains indicates its potential utility in treating bacterial infections that are resistant to conventional antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results indicate moderate efficacy against common fungal pathogens, suggesting a broader spectrum of antimicrobial activity.

Study on Anticancer Properties

A study published in Molecules evaluated the anticancer potential of various nitrogen-containing compounds, including derivatives similar to this compound. The results indicated significant cytotoxic effects against cancer cell lines such as SW1116 (colon cancer), with IC50 values highlighting its potential as an anticancer agent.

Compound Cell Line IC50 (μM) Standard (Methotrexate) IC50 (μM)
This compoundSW11167.292.49

The study concluded that structural modifications significantly influence the anticancer activity of these compounds, indicating the importance of further research into their mechanisms .

Q & A

Basic: How can researchers optimize the synthesis of 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide to improve yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole ring via condensation of thiourea with α-haloketones under acidic/basic conditions. Key parameters include:

  • Temperature control : Reflux conditions (e.g., in ethanol or dichloromethane) are critical for intermediate steps like amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in sulfonylation steps, while inert atmospheres prevent oxidation of thiazole or nitro groups .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR track reaction progress. Purification via column chromatography or recrystallization improves purity .

Basic: What analytical techniques are essential for characterizing the structure and purity of this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and functional groups (e.g., sulfamoyl, benzamide). IR spectroscopy validates amide C=O and nitro N-O stretches .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for understanding conformational flexibility and intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Modifications : Replace the nitro group with electron-withdrawing/-donating groups (e.g., methoxy, fluoro) to alter electronic properties. Adjust the thiazole ring’s substituents (e.g., methyl, phenyl) to improve steric fit in target binding pockets .
  • Biological assays : Test derivatives against disease-relevant targets (e.g., kinases, microbial enzymes) to correlate substituent effects with activity. For example, morpholine analogs (e.g., 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide) show altered solubility and target affinity .

Advanced: What strategies are recommended for identifying the biological targets of this compound?

  • Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Computational docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like tyrosinase or cyclooxygenase-2. Validate with mutagenesis studies .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
  • Control variables : Document solvent effects (DMSO vs. ethanol) and purity thresholds (>95% by HPLC). Conflicting cytotoxicity may arise from impurity-driven off-target effects .

Basic: What validation steps ensure analytical method reliability for this compound?

  • Calibration curves : Use HPLC with UV detection (λ = 254 nm) to establish linearity (R2^2 > 0.99) for quantification .
  • Repeatability : Perform triplicate NMR runs to confirm peak consistency. Cross-validate purity results with elemental analysis (C, H, N, S) .

Advanced: What in vitro models are suitable for assessing toxicity and metabolic stability?

  • Hepatotoxicity : Use primary hepatocytes or HepG2 cells to monitor CYP450-mediated metabolism and IC50_{50} values .
  • Plasma stability : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS. Stable analogs are prioritized for in vivo studies .

Advanced: How can researchers evaluate the compound’s stability under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., nitro group reduction) via LC-MS .
  • Long-term stability : Store at –20°C in amber vials with desiccants; monitor purity monthly for 12 months .

Advanced: What computational tools aid in predicting binding modes and pharmacokinetics?

  • Docking studies : Schrödinger Suite or MOE models interactions with targets like tyrosinase. Focus on hydrogen bonding with sulfamoyl and π-π stacking with benzamide .
  • ADME prediction : SwissADME forecasts bioavailability, BBB permeability, and CYP450 interactions based on logP and topological polar surface area .

Advanced: How can biophysical techniques elucidate target engagement mechanisms?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D) between the compound and immobilized proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpically vs. entropically driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
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3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

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